
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a phenyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride typically involves the protection of the amine group in the pyrrolidine ring with a tert-butyl carbamate group. This can be achieved through the reaction of the amine with tert-butyl chloroformate under basic conditions. The phenyl group is introduced via a substitution reaction on the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenol derivatives, while reduction of the carbamate can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The phenyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate: Similar structure but with a hydroxyl group instead of a phenyl group.
Tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate: Contains a tetrahydrofuran ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct reactivity and binding properties. This combination of structural features makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H23ClN2O2 |
|---|---|
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H/t12-,13+;/m0./s1 |
Clave InChI |
WGBYWHGKGNGNNX-JHEYCYPBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


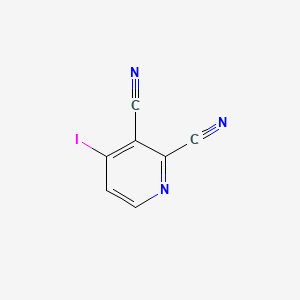
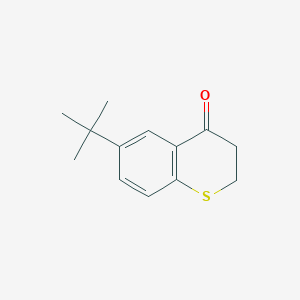
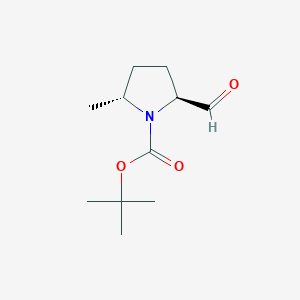
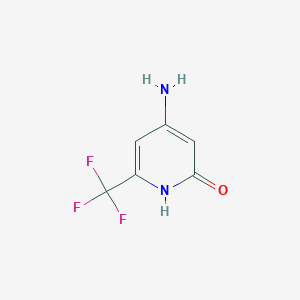

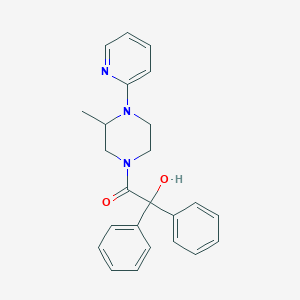
![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)

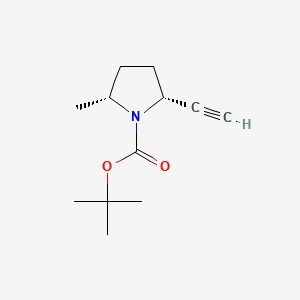
![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)

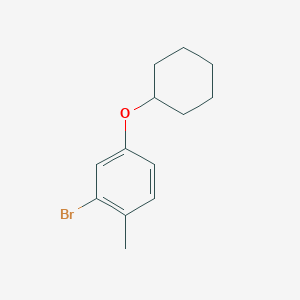
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)

